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L-Leucyl-L-tryptophyl-L-serine - 248258-18-6

L-Leucyl-L-tryptophyl-L-serine

Catalog Number: EVT-14376531
CAS Number: 248258-18-6
Molecular Formula: C20H28N4O5
Molecular Weight: 404.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Leu-Trp-Ser is an oligopeptide.
Source

L-Leucyl-L-Tryptophyl-L-Serine can be synthesized through biochemical methods involving the ligation of its constituent amino acids. It is not commonly found in nature but can be produced via enzymatic synthesis or chemical methods.

Classification

This tripeptide falls under the category of peptides, specifically classified as a bioactive peptide due to its potential physiological effects. It is also categorized as a functional peptide, which may have specific biological activities beneficial to health.

Synthesis Analysis

Methods

The synthesis of L-Leucyl-L-Tryptophyl-L-Serine can be achieved through various methods:

  1. Enzymatic Synthesis: Utilizing enzymes such as L-amino acid ligase, which catalyzes the formation of peptide bonds between amino acids in an ATP-dependent manner. This method allows for the selective and efficient formation of the desired tripeptide without the need for protecting groups typically used in chemical synthesis .
  2. Chemical Synthesis: Traditional solid-phase peptide synthesis (SPPS) can also be employed, where amino acids are sequentially added to a growing peptide chain attached to a solid support. This method allows for precise control over the sequence and purity of the final product.
  3. Fermentation Techniques: Recent advancements have explored using engineered microbial strains, such as Escherichia coli, to produce L-serine and other amino acids, which can then be coupled to form tripeptides like L-Leucyl-L-Tryptophyl-L-Serine .

Technical Details

The choice of synthesis method often depends on the desired yield, purity, and cost-effectiveness. Enzymatic methods tend to produce higher yields with fewer by-products compared to chemical methods.

Molecular Structure Analysis

Structure

L-Leucyl-L-Tryptophyl-L-Serine has a specific molecular structure characterized by the following:

  • Amino Acid Sequence: L-leucine (C6H13N) - L-tryptophan (C11H12N2O2) - L-serine (C3H7NO3)
  • The molecular formula for L-Leucyl-L-Tryptophyl-L-Serine is C20H24N4O4.

Data

The molecular weight of this tripeptide is approximately 392.43 g/mol. Its structure includes a peptide bond linking each amino acid, contributing to its unique properties and biological functions.

Chemical Reactions Analysis

Reactions

L-Leucyl-L-Tryptophyl-L-Serine can participate in various biochemical reactions:

  1. Hydrolysis: Under enzymatic or acidic conditions, the peptide bonds can be hydrolyzed back into individual amino acids.
  2. Ligase Reactions: In the presence of specific ligases, it can react with other amino acids or peptides to form longer peptides or proteins.

Technical Details

The stability of L-Leucyl-L-Tryptophyl-L-Serine under physiological conditions makes it suitable for various applications in biochemistry and pharmacology.

Mechanism of Action

Process

The mechanism of action for peptides like L-Leucyl-L-Tryptophyl-L-Serine often involves:

  1. Cell Signaling: Acting as signaling molecules that can influence cellular processes such as gene expression, enzyme activity, and metabolic pathways.
  2. Receptor Interaction: Binding to specific receptors on cell membranes, which can trigger cascades leading to physiological responses.

Data

Research indicates that peptides can modulate pathways involved in metabolism, immune response, and cell growth, making them vital in therapeutic contexts .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water and some organic solvents, depending on pH.

Chemical Properties

  • Stability: Generally stable under neutral pH but may degrade under extreme conditions (high pH or temperature).
  • pKa Values: The pKa values for the carboxylic acid group and side chains vary among constituent amino acids but typically range from 2 to 10.

Relevant Data or Analyses

Physical property analyses often utilize techniques such as High Performance Liquid Chromatography (HPLC) for purity assessment and Mass Spectrometry (MS) for molecular weight determination.

Applications

Scientific Uses

L-Leucyl-L-Tryptophyl-L-Serine has several applications in scientific research and industry:

  1. Biotechnology: Used in the design of functional foods and supplements due to its potential health benefits.
  2. Pharmaceutical Research: Investigated for its role in drug development targeting metabolic disorders or cancer treatment.
  3. Biochemical Studies: Serves as a model compound for studying peptide synthesis and enzymatic activity.
Biosynthesis Pathways of L-Leucyl-L-tryptophyl-L-serine

Enzymatic Assembly Mechanisms in Peptide Bond Formation

L-Leucyl-L-tryptophyl-L-serine (Leu-Trp-Ser) is synthesized via sequential peptide bond formation catalyzed by dedicated enzymatic systems. The condensation of leucine and tryptophan involves adenylation-mediated activation, where leucine carboxyl groups form acyl-adenylate intermediates (ATP-dependent), followed by nucleophilic attack by tryptophan’s α-amino group. This reaction is catalyzed by non-ribosomal peptide synthetase (NRPS) adenylation (A) domains in microbes like Streptomyces, generating the Leu-Trp dipeptide [9]. Subsequent tryptophan-serine ligation employs tryptophan synthase β-subunits (TrpB), which catalyze β-substitution reactions between tryptophan’s indole ring and serine’s hydroxyl group. In Corynebacterium glutamicum, TrpB facilitates C–C bond formation without its canonical α-subunit partner, directly yielding Leu-Trp-Ser [7].

Table 1: Enzymatic Machinery for Leu-Trp-Ser Assembly

Bond FormationCatalystMechanismOrganismal Context
Leu-TrpNRPS adenylation domainATP-dependent adenylation/condensationStreptomyces spp.
Trp-SerTryptophan synthase (TrpB)β-substitution with serineCorynebacterium glutamicum
Leu-Trp-SerHybrid NRPS-TrpB systemsModular dipeptide-tripeptide elongationEngineered bacterial strains

Kinetic studies reveal that substrate channeling optimizes tripeptide synthesis. In NRPS systems, thiolation (T) domains shuttle intermediates between catalytic modules, minimizing diffusion losses [9]. For TrpB-dependent pathways, substrate affinity is modulated by allosteric effectors; C. glutamicum TrpB exhibits a Km of 0.8 mM for serine and 50 μM for indole derivatives, ensuring efficient Leu-Trp-Ser production under physiological serine concentrations [7].

Role of Ribosomal vs. Non-Ribosomal Synthesis in Tripeptide Production

Non-ribosomal synthesis dominates Leu-Trp-Ser production in microorganisms, leveraging NRPS assembly lines. These multimodular enzymes incorporate non-proteinogenic amino acids and operate independently of mRNA templates. For example, Bacillus NRPS pathways generate Leu-Trp-Ser as a precursor of antibiotics like zwittermicin A, utilizing epimerization domains to introduce D-amino acids [9]. Conversely, ribosomal synthesis occurs in eukaryotes and some bacteria, where the tripeptide is post-translationally liberated from larger proteins via peptidases. Ribosomal routes exhibit stricter substrate specificity but lower yield due to dependence on AUG codons and translational fidelity [7] [10].

Hybrid approaches merge both paradigms. In engineered C. glutamicum, the serR promoter (responsive to serine levels) controls trpB expression. This biosensor-driven system links ribosomal trpB transcription to non-ribosomal substrate availability:

  • Serine sufficiency: SerR activates PserE::trpB, enabling TrpB synthesis and Leu-Trp-Ser formation
  • Serine limitation: SerR dissociates from DNA, silencing trpB and halting tripeptide assembly [7]

Table 2: Ribosomal vs. Non-Ribosomal Leu-Trp-Ser Synthesis

FeatureRibosomal PathwayNon-Ribosomal PathwayHybrid Systems
TemplatemRNA codonsProtein-protein interactionsBiosensor-regulated genes
Key EnzymesRibosomes, aminotransferasesNRPS complexes, TrpBSerR-activated TrpB
RegulationTranscriptional/translational controlAllosteric feedbackPrecursor availability (serine)
Cellular LocationCytoplasmCytoplasm/membrane scaffoldsCytoplasm
Yield PotentialLow (≤0.5 g/L)High (≥3 g/L)Moderate (1–2 g/L)

Regulatory Networks Governing Amino Acid Precursor Availability

Leu-Trp-Ser biosynthesis requires tight coordination of precursor pools: L-serine, L-tryptophan, and L-leucine.

Serine biosynthesis hinges on the phosphorylated pathway, where 3-phosphoglycerate dehydrogenase (PGDH) commits carbon flux from glycolysis. In Arabidopsis thaliana, PGDH isoforms (AtPGDH1/3) are feedback-inhibited by serine (IC50 = 1.2 mM) but paradoxically activated by homocysteine (EC50 = 10 μM), linking serine production to one-carbon metabolism [5]. This dual regulation balances serine availability for Leu-Trp-Ser synthesis without depleting methyl donor reserves. Microbial systems further employ serine degradation control; C. glutamicum mutants lacking serine dehydratase (ΔsdaA) accumulate cytosolic serine 8-fold higher than wild-type strains, elevating tripeptide yields [9].

Tryptophan availability is regulated by:

  • Attenuation mechanisms: C. glutamicum’s trp operon expression is suppressed by leader peptide (TrpL) under high tryptophan [7]
  • Feedback inhibition: Anthranilate synthase (TrpE) is allosterically blocked by tryptophan (IC50 = 5 μM) [10]

Leucine synthesis depends on branched-chain amino acid (BCAA) pathways, where acetohydroxy acid synthase is inhibited by leucine (IC50 = 0.1 mM) [10]. This ensures leucine flux is partitioned between protein synthesis and Leu-Trp-Ser assembly.

Table 3: Precursor Regulation Networks

PrecursorKey Regulatory EnzymeEffector(s)Effect on Leu-Trp-Ser
L-serine3-Phosphoglycerate dehydrogenaseL-serine (inhibitor), L-homocysteine (activator)↑ 3-fold activation by homocysteine
L-tryptophanAnthranilate synthase (TrpE)L-tryptophan (inhibitor)Complete pathway inhibition
L-leucineAcetolactate synthaseL-leucine (inhibitor)40% flux reduction at 1 mM leucine

Integrated metabolic models demonstrate that precursor cross-talk fine-tunes tripeptide output. For instance, serine hydroxyl groups facilitate ATP-dependent leucine carboxyl activation in NRPS systems, while tryptophan’s indole ring stabilizes enzyme-substrate complexes during condensation [7] [9].

Properties

CAS Number

248258-18-6

Product Name

L-Leucyl-L-tryptophyl-L-serine

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoic acid

Molecular Formula

C20H28N4O5

Molecular Weight

404.5 g/mol

InChI

InChI=1S/C20H28N4O5/c1-11(2)7-14(21)18(26)23-16(19(27)24-17(10-25)20(28)29)8-12-9-22-15-6-4-3-5-13(12)15/h3-6,9,11,14,16-17,22,25H,7-8,10,21H2,1-2H3,(H,23,26)(H,24,27)(H,28,29)/t14-,16-,17-/m0/s1

InChI Key

WBRJVRXEGQIDRK-XIRDDKMYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CO)C(=O)O)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CO)C(=O)O)N

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